Physostigmine salicylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Physostigmine salicylate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: The compound is employed in studies involving cholinergic signaling and neurotransmission.

Medicine: this compound is used to treat glaucoma, anticholinergic poisoning, and neuromuscular blockades.

Wirkmechanismus

Physostigmine salicylate exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine . By interfering with the metabolism of acetylcholine, this compound increases the concentration of acetylcholine at cholinergic synapses. This leads to enhanced stimulation of both nicotinic and muscarinic receptors, resulting in increased cholinergic transmission .

Safety and Hazards

Physostigmine Salicylate is a poison by ingestion, subcutaneous, intramuscular, intravenous, and intraperitoneal routes . It may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, increased urination or bowel movements, stomach cramps, severe or worsening nausea or vomiting, increased sweating, blurred vision, and excessive saliva in your mouth . It is crucial to seek medical attention promptly if someone is suspected of having anticholinergic toxicity to prevent complications and ensure appropriate treatment .

Zukünftige Richtungen

Physostigmine is useful in the treatment of anticholinergic toxicity and can potentially prevent a patient from being intubated and receiving large amounts of sedatives . The FDA has allowed for the temporary importation of Anticholium® (physostigmine salicylate) due to physostigmine shortages . It is also used to reverse neuromuscular blocking . It has been shown to improve long-term memory , and was once explored as a therapy for Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

Physostigmine salicylate works by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine . By interfering with the metabolism of acetylcholine, it indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .

Cellular Effects

This compound, by increasing the concentration of acetylcholine at the sites of cholinergic transmission, can influence cell function . It can cross the blood-brain barrier and is used when central nervous system effects are desired .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. This results in the indirect stimulation of both nicotinic and muscarinic receptors .

Temporal Effects in Laboratory Settings

This compound is a short-acting, lipid-soluble, nonselective, carbamate cholinesterase inhibitor

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages

Metabolic Pathways

This compound is metabolized via hydrolysis by cholinesterases

Transport and Distribution

This compound is rapidly absorbed through membranes . It can cross the blood-brain barrier and is distributed throughout the body .

Subcellular Localization

Given its ability to cross the blood-brain barrier , it can be inferred that it may be able to reach various subcellular compartments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Physostigmine salicylate can be synthesized through several methods. One common method involves the reaction of physostigmine with salicylic acid under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process .

Industrial Production Methods: In industrial settings, this compound is produced by diluting physostigmine or its sulfate form with acetonitrile and determining the concentration using liquid chromatography with ultraviolet detection . This method ensures high purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Physostigmine salicylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of physostigmine, which can have different pharmacological properties and applications .

Vergleich Mit ähnlichen Verbindungen

Physostigmine salicylate is unique among cholinesterase inhibitors due to its ability to cross the blood-brain barrier and its reversible inhibition of acetylcholinesterase . Similar compounds include:

Neostigmine: Unlike physostigmine, neostigmine does not cross the blood-brain barrier and is primarily used for peripheral applications.

Pyridostigmine: Similar to neostigmine, pyridostigmine is used for peripheral cholinergic effects and does not cross the blood-brain barrier.

This compound’s ability to cross the blood-brain barrier and its reversible inhibition of acetylcholinesterase make it particularly valuable for treating central nervous system conditions .

Eigenschaften

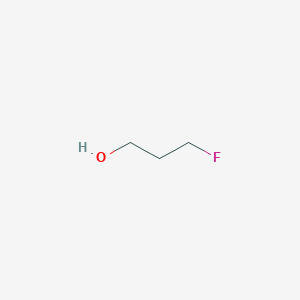

IUPAC Name |

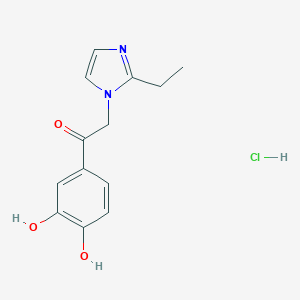

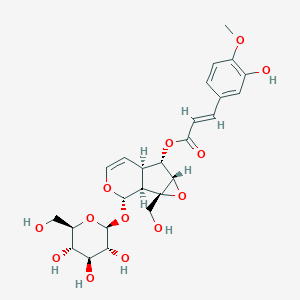

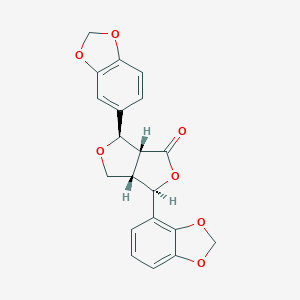

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOTZTANVBDFOF-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883232 | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57-64-7 | |

| Record name | (-)-Physostigmine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physostigmine salicylate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physostigmine salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Physostigmine salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYSOSTIGMINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2046ZRO9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Physostigmine Salicylate?

A1: this compound acts as a reversible cholinesterase inhibitor. [, , ] It prevents the breakdown of acetylcholine, a neurotransmitter, leading to its accumulation in the synaptic cleft. This enhanced cholinergic transmission affects both the central and peripheral nervous systems. [, ]

Q2: How does this compound impact the cardiovascular system?

A2: Studies in various animal models have shown that this compound can elicit diverse cardiovascular responses. In atropinized animals, this compound can potentiate the vasopressor effects of acetylcholine, resulting in a rise in blood pressure. [] Conversely, in other models, it can induce a decrease in blood pressure and heart rate when administered centrally. [] These contrasting effects highlight the complex interplay between this compound and the autonomic nervous system. []

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H27N3O5, and its molecular weight is 413.47 g/mol. [, ]

Q4: What are the challenges in formulating this compound for different routes of administration?

A7: this compound presents formulation challenges due to its sensitivity to various factors, including pH, oxygen, and temperature. [, ] Developing stable and effective formulations for different routes of administration, such as sublingual tablets or transdermal patches, requires careful selection of excipients and optimization of manufacturing processes. [, ]

Q5: How does the choice of solvent system affect the transdermal delivery of this compound?

A8: Research demonstrates that the transdermal flux of this compound and its counterion, salicylate, can vary significantly depending on the solvent system. [] A study observed higher fluxes for salicylate compared to this compound across human skin when using solvent systems containing isopropyl myristate, isopropyl alcohol, or their mixtures. [] The ionization state and differential diffusion of the ion pair within the stratum corneum are believed to contribute to these observations. []

Q6: How is this compound absorbed and distributed in the body?

A9: this compound is rapidly absorbed following various routes of administration. It readily crosses the blood-brain barrier, explaining its central nervous system effects. [, ] A radioimmunoassay study in rats estimated the apparent volume of distribution for this compound to be 5.9 L/kg after intramuscular administration. []

Q7: What are the potential toxic effects of this compound?

A10: As a potent cholinesterase inhibitor, this compound can induce a range of cholinergic side effects, particularly at high doses. [, , ] These can include nausea, vomiting, diarrhea, sweating, bradycardia, and bronchospasm. [, ] In severe cases, seizures and respiratory depression may occur. [, ] Careful dose titration and monitoring for adverse events are crucial. []

Q8: What analytical methods are employed to quantify this compound in biological samples?

A12: Various analytical techniques can be used to quantify this compound in biological samples. Gas chromatography, coupled with suitable detection methods, allows for the separation and quantification of this compound. [] Radioimmunoassay offers a sensitive and specific method for measuring this compound levels in plasma. [] High-performance liquid chromatography (HPLC) is another widely used technique for this compound analysis. [, ] The choice of method depends on factors such as sensitivity, specificity, and available resources. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)

![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)